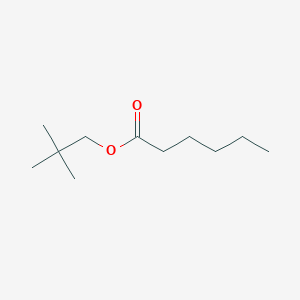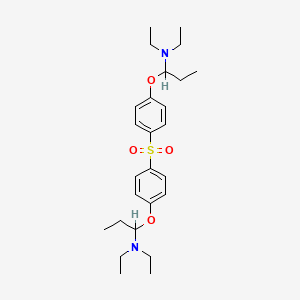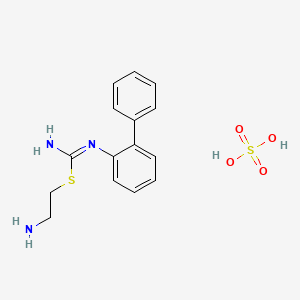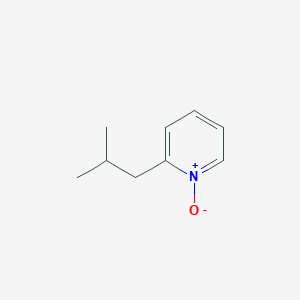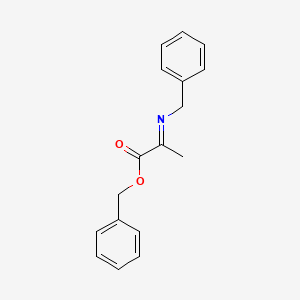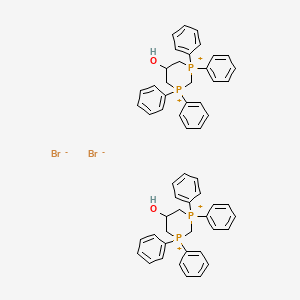
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide is a complex organophosphorus compound. It is characterized by the presence of two phosphorus atoms, each bonded to two phenyl groups, and a hydroxyl group. The compound is typically encountered as a dibromide salt, which enhances its stability and solubility in various solvents.
Preparation Methods
The synthesis of 1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide involves multiple steps. One common method includes the reductive coupling of chlorodiphenylphosphine using sodium as a reducing agent. The reaction proceeds as follows:
[ 2 \text{Ph}_2\text{PCl} + 2 \text{Na} \rightarrow \text{Ph}_2\text{P-PPh}_2 + 2 \text{NaCl} ]
The resulting tetraphenyldiphosphine can then be further reacted with appropriate reagents to introduce the hydroxyl group and form the final dibromide salt .
Chemical Reactions Analysis
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of flame retardants and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism by which 1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.
Comparison with Similar Compounds
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide is unique due to its specific structural features and reactivity. Similar compounds include:
Tetraphenyldiphosphine: Lacks the hydroxyl group and is less reactive.
1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane: Contains silicon atoms instead of phosphorus and has different chemical properties.
These comparisons highlight the distinct characteristics and applications of this compound.
Properties
CAS No. |
66479-01-4 |
|---|---|
Molecular Formula |
C56H56Br2O2P4+2 |
Molecular Weight |
1044.7 g/mol |
IUPAC Name |
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide |
InChI |
InChI=1S/2C28H28OP2.2BrH/c2*29-24-21-30(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-31(22-24,27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h2*1-20,24,29H,21-23H2;2*1H/q2*+2;;/p-2 |
InChI Key |
ASZZTNKMBNJBOG-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C[P+](C[P+]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O.C1C(C[P+](C[P+]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


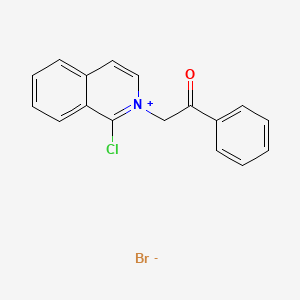

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
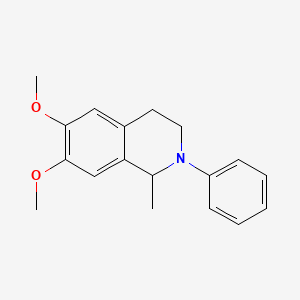
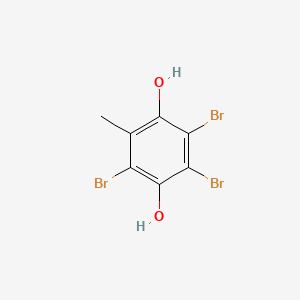
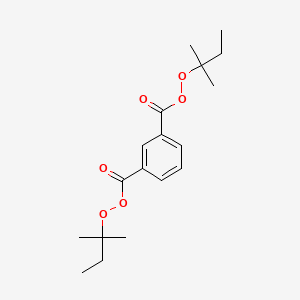
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
